molecular formula C21H16BrN5O2S2 B2953068 3-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892750-44-6

3-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2953068
CAS RN: 892750-44-6
M. Wt: 514.42
InChI Key: IUXPYOQWFIZMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine moiety, and two phenyl rings, one of which is brominated and the other is dimethylated .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and dimethylphenyl groups are likely to add significant steric bulk .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, it’s likely that it would undergo reactions typical of its functional groups, such as nucleophilic substitution at the sulfonyl group or electrophilic aromatic substitution at the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly quite reactive .

Scientific Research Applications

Synthesis and Biological Study

This compound is part of a broader class of compounds synthesized for their potential biological activities. For instance, Ivachtchenko et al. (2010) synthesized a number of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, evaluating their binding affinity to the 5-HT6 receptor and their ability to inhibit functional cellular responses to serotonin. These compounds demonstrated significant selectivity and potential as 5-HT6 receptor ligands, indicating their relevance in neuropsychiatric and neurodegenerative disorders research (Ivachtchenko et al., 2010).

Design, Synthesis, and Structure-Activity Relationships

The design and synthesis of novel compounds, including the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, have been explored for various applications, including their potential as ALS inhibitors. The work by Ren et al. (2000) on biophore models and the synthesis of triazolopyrimidinesulfonamide showcases the utility of these compounds in creating effective herbicides, demonstrating the compound's versatility beyond biomedical applications (Ren et al., 2000).

Crystal Structure Analysis

Understanding the crystal structure of compounds similar to "3-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine" can provide insights into their physical properties and potential interactions. Repich et al. (2017) synthesized and analyzed the crystal structure of a related compound, which forms inversion dimers via N—H⋯N hydrogen bonds. Such analyses are crucial for the development of new materials and drugs (Repich et al., 2017).

Regioselective Synthesis under Microwave Irradiation

The regioselective synthesis of heterocycles incorporating the phenylsulfonyl moiety, such as pyrazolo[1,5-a]pyrimidine, under microwave irradiation, demonstrates the compound's relevance in accelerating and optimizing chemical synthesis processes. Salem et al. (2015) explored this method, which offers advantages in terms of speed and selectivity, highlighting the compound's application in efficient and green chemistry (Salem et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies would likely focus on its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN5O2S2/c1-12-9-13(2)11-15(10-12)23-19-18-17(7-8-30-18)27-20(24-19)21(25-26-27)31(28,29)16-5-3-14(22)4-6-16/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXPYOQWFIZMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.